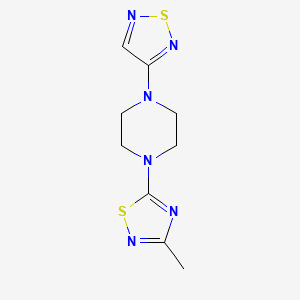![molecular formula C13H21N3OS B6437258 N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine CAS No. 2548992-89-6](/img/structure/B6437258.png)
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine, also known as DMTMA, is a small molecule that is used in many scientific applications. It has been studied for its ability to interact with proteins and enzymes, as well as its potential to modulate the activity of various biochemical pathways. DMTMA has been used in the synthesis of various compounds, and has been found to have a wide range of effects on biological systems.
科学的研究の応用
N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research. It has been used to synthesize various compounds, including drugs and other pharmaceuticals. It has also been studied for its ability to interact with proteins and enzymes, as well as its potential to modulate the activity of various biochemical pathways. In addition, this compound has been used in the study of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
作用機序
The mechanism of action of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is not fully understood. However, it is thought to interact with proteins and enzymes, as well as modulate the activity of various biochemical pathways. It is believed that this compound binds to certain proteins and enzymes, which then leads to the modulation of the activity of the biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various organisms, including humans. It has been found to have various effects on the body, including the modulation of various metabolic pathways. It has also been found to have anti-inflammatory and antioxidant effects. In addition, this compound has been found to have a protective effect against oxidative stress, as well as a potential role in the regulation of gene expression.
実験室実験の利点と制限
The use of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine in lab experiments has both advantages and limitations. One of the main advantages is its low cost, as it is relatively inexpensive to synthesize and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is its low solubility, which can make it difficult to use in experiments.
将来の方向性
The potential future directions for N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine are numerous. It could be used in the development of new drugs and therapies, as well as in the study of various diseases. Additionally, it could be studied further for its potential to modulate the activity of various biochemical pathways. Furthermore, it could be used in the development of new synthetic compounds, as well as in the study of various metabolic pathways. Finally, it could be used to study the effects of oxidative stress on the body, as well as its potential role in gene expression.
合成法
The synthesis of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine involves a number of steps and reactions. The first step is the formation of an amine group, which is formed by the reaction of an aldehyde and an amine. The aldehyde is then reacted with a sulfide, followed by a reaction with an oxime to form the desired product. The final step is the reaction with a pyrimidine to form the cyclic structure of this compound.
特性
IUPAC Name |
N,6-dimethyl-2-methylsulfanyl-N-(oxan-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-10-8-12(15-13(14-10)18-3)16(2)9-11-6-4-5-7-17-11/h8,11H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKPDRQBPTUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N(C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437189.png)

![1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane](/img/structure/B6437192.png)
![3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B6437199.png)
![4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437207.png)
![4-{2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437228.png)
![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437235.png)
![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437249.png)
![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437252.png)
![2-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6437272.png)
![N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6437282.png)
![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6437284.png)
![4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6437286.png)